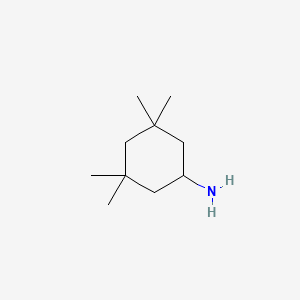
3,3,5,5-Tetramethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylcyclohexanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexanamine, characterized by the presence of four methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethylcyclohexanamine typically involves the hydrogenation of 3,3,5,5-Tetramethylcyclohexanone. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction is as follows:
3,3,5,5-Tetramethylcyclohexanone+H2→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-Tetramethylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3,3,5,5-Tetramethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3,3,5,5-Tetramethylcyclohexanone.
Reduction: 3,3,5,5-Tetramethylcyclohexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanamine: Lacks one methyl group compared to 3,3,5,5-Tetramethylcyclohexanamine.
3,3,5,5-Tetramethylcyclohexanol: The alcohol derivative of this compound.
3,3,5,5-Tetramethylcyclohexanone: The ketone derivative of this compound
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of four methyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-8(11)6-10(3,4)7-9/h8H,5-7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIXANYOOSRZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32939-18-7 |
Source


|
| Record name | (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)


![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)





![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)

